molecular formula C13H9N3O2 B14227678 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid CAS No. 549888-17-7

1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid

Cat. No.: B14227678
CAS No.: 549888-17-7
M. Wt: 239.23 g/mol
InChI Key: NXOSHESXBADXMJ-UHFFFAOYSA-N
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Description

1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and imidazole. Quinoline is a nitrogenous tertiary base known for its applications in medicinal chemistry, while imidazole is a five-membered ring containing two nitrogen atoms. The combination of these two structures in a single molecule offers unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid typically involves the condensation of quinoline derivatives with imidazole precursors. One common method is the cyclization of quinoline-6-carboxylic acid with imidazole-4-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in solvents like tetrahydrofuran or dimethyl sulfoxide, with catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinolinyl-imidazole derivatives with additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated quinoline derivatives with nucleophiles like amines or thiols.

Major Products Formed:

  • Oxidized derivatives with hydroxyl or carbonyl groups.
  • Reduced derivatives with alcohol or aldehyde functionalities.
  • Substituted derivatives with various functional groups attached to the quinoline or imidazole rings.

Scientific Research Applications

1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Quinoline Derivatives: Such as chloroquine and camptothecin, known for their antimalarial and anticancer properties, respectively.

    Imidazole Derivatives: Such as metronidazole and clotrimazole, used as antimicrobial agents.

Uniqueness: 1-(Quinolin-6-yl)-1H-imidazole-4-carboxylic acid is unique due to its combined structural features of quinoline and imidazole, offering a broader range of chemical reactivity and biological activity compared to compounds containing only one of these heterocycles .

Properties

CAS No.

549888-17-7

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

1-quinolin-6-ylimidazole-4-carboxylic acid

InChI

InChI=1S/C13H9N3O2/c17-13(18)12-7-16(8-15-12)10-3-4-11-9(6-10)2-1-5-14-11/h1-8H,(H,17,18)

InChI Key

NXOSHESXBADXMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N3C=C(N=C3)C(=O)O)N=C1

Origin of Product

United States

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